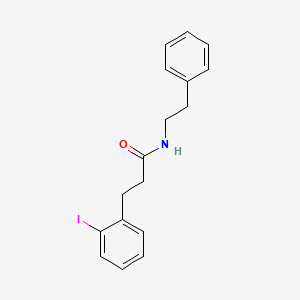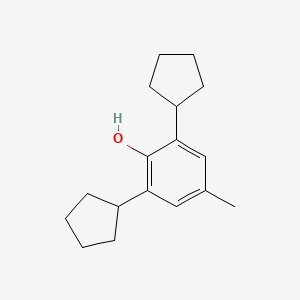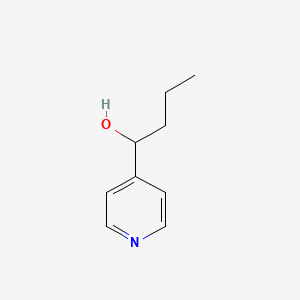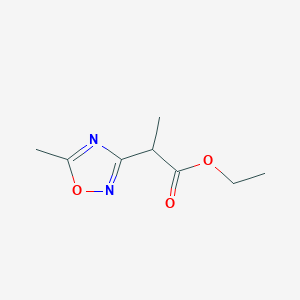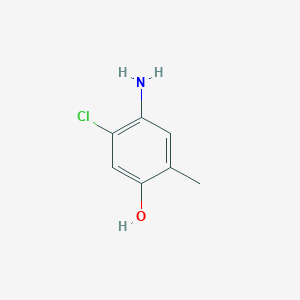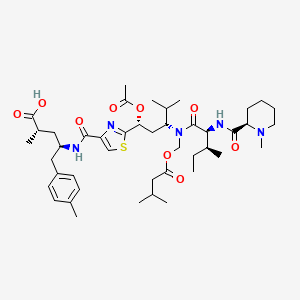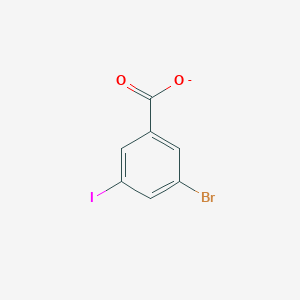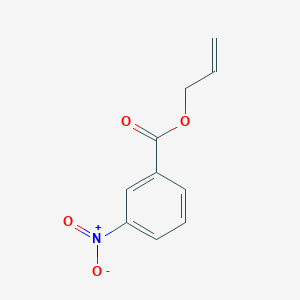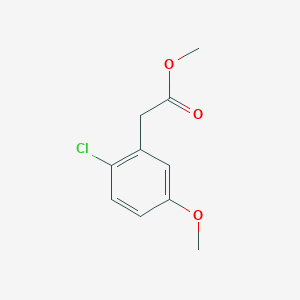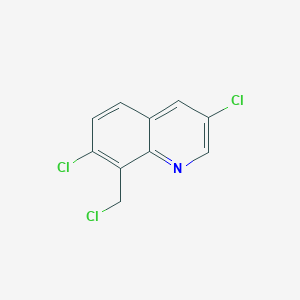
3,7-Dichloro-8-(chloromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dichloro-8-(chloromethyl)quinoline is an organic compound with the molecular formula C10H6Cl3N. It is a white crystalline solid that is soluble in organic solvents such as ethanol, benzene, chlorobenzene, and dichlorobenzene, but insoluble in water . This compound is primarily used as an intermediate in the synthesis of herbicides, particularly quinclorac .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3,7-Dichloro-8-(chloromethyl)quinoline involves the following steps :
Starting Materials: 7-chloro-8-methylquinoline and o-dichlorobenzene.
Catalyst: Azobisisobutyronitrile.
Reaction Conditions: The reaction mixture is heated, and chlorine gas is passed through it. The reaction is monitored using gas chromatography to ensure that the unreacted quinoline content is less than or equal to 1%.
Product Isolation: The reaction mixture is then subjected to desolubilization to recover o-dichlorobenzene, resulting in a mixture of 3,7-dichloro-8-chloromethylquinoline and 3,7-dichloro-8-dichloromethylquinoline.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as crystallization and chromatography are employed to obtain the final product .
Analyse Chemischer Reaktionen
3,7-Dichloro-8-(chloromethyl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Catalysts such as CoPc-Mn(OAc)2-HBr are used for the selective oxidation of this compound to quinclorac.
Substitution: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Major Products
Oxidation: Quinclorac.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3,7-Dichloro-8-(chloromethyl)quinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of herbicides and other agrochemicals.
Biology: Research on its biological activity and potential as a bioactive compound is ongoing.
Medicine: Studies are being conducted to explore its potential medicinal properties.
Industry: It is used in the production of herbicides and other chemical products.
Wirkmechanismus
The mechanism of action of 3,7-Dichloro-8-(chloromethyl)quinoline involves its selective oxidation to quinclorac. The oxidation process is catalyzed by CoPc-Mn(OAc)2-HBr, which facilitates the conversion of the chloromethyl group to a carboxylic acid group, resulting in the formation of quinclorac . The Co2+/Co3+ redox cycles play a vital role in this oxidation reaction .
Vergleich Mit ähnlichen Verbindungen
3,7-Dichloro-8-(chloromethyl)quinoline is unique due to its specific substitution pattern and its role as an intermediate in the synthesis of quinclorac. Similar compounds include:
3,7-Dichloro-8-dichloromethylquinoline: Another intermediate in the synthesis of quinclorac.
7-Chloro-8-methylquinoline: A starting material for the synthesis of this compound.
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Eigenschaften
Molekularformel |
C10H6Cl3N |
|---|---|
Molekulargewicht |
246.5 g/mol |
IUPAC-Name |
3,7-dichloro-8-(chloromethyl)quinoline |
InChI |
InChI=1S/C10H6Cl3N/c11-4-8-9(13)2-1-6-3-7(12)5-14-10(6)8/h1-3,5H,4H2 |
InChI-Schlüssel |
SQQMOCHTAKMTGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=NC=C(C=C21)Cl)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


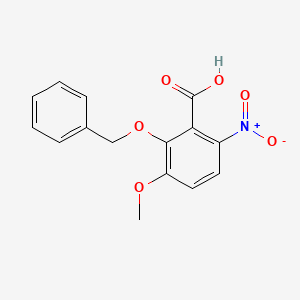
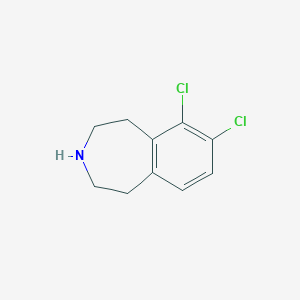
![{4-[(1,3-Benzothiazol-2-yl)sulfanyl]phenyl}(2,5-dichlorophenyl)methanone](/img/structure/B8622381.png)
